4-Oxoheptanedinitrile
Overview
Description
4-Oxoheptanedinitrile is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Toxic Nitrite Detection and Adsorption from Wastewater : Functionalized conjugate materials have been developed for efficient monitoring and removal of nitrite from water samples. These materials show high selectivity and adsorption capacity, making them promising for use in wastewater treatment and environmental monitoring (Awual et al., 2019).
High-yield Methanol Production : Research on ammonia-oxidizing bacteria (AOB) has demonstrated their potential in converting methane to methanol with high yield and rate. This biological process offers a novel approach for methane utilization and methanol production, with implications for energy and environmental applications (Taher & Chandran, 2013).
Electrochemical Detection of Environmental Pollutants : Novel materials like oxidized graphitic carbon nitride have been applied as electrocatalysts for the detection of pollutants such as 4-nitrophenol in environmental water samples. These developments contribute to environmental monitoring and pollution control strategies (Ramalingam et al., 2019).
Luminescent Dyes for Biomolecule Detection : Novel fluorescent dyes based on oxo-substituted heterocycles have been synthesized for the specific detection of biomolecules like RNA. These dyes offer new tools for biological research and diagnostic applications (Balanda et al., 2007).
Advanced Oxidation Processes for Contaminant Degradation : Research on advanced oxidation processes (AOPs) has identified the key radicals involved in the degradation of recalcitrant pollutants like 1,4-dioxane. Understanding these mechanisms enhances the effectiveness of AOPs in water treatment and pollution remediation (Cashman et al., 2019).
Bioorthogonal Turn-on Probes for Protein Labeling : The development of bioorthogonal probes based on oxime chemistry for in situ fluorogenic protein labeling opens new avenues for biological imaging and molecular biology studies (Tian et al., 2019).
Properties
IUPAC Name |
4-oxoheptanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-5-1-3-7(10)4-2-6-9/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFXUIKJDDUCGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CCC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547256 | |
Record name | 4-Oxoheptanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66619-32-7 | |
Record name | 4-Oxoheptanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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